N-Nitrosoanatabine

Vue d'ensemble

Description

Synthesis Analysis

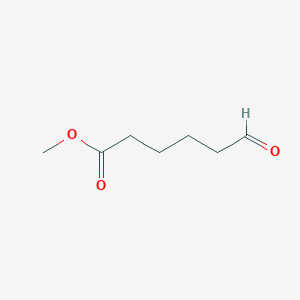

The synthesis of N-Nitrosoanatabine involves the nitrosation of anatabine. A detailed synthesis process was demonstrated by Desai et al. (2002), where 5-bromo-3-pyridine-carboxaldehyde was condensed with ethyl carbamate prior to a Diels-Alder reaction with 1,4-butadiene to give the racemic anatabine ring system. Following hydrolysis and reduction, nitrosation led to the formation of N-Nitrosoanatabine with a specific activity of 266 mCi/mmol and radiochemical purity of >99% (Desai et al., 2002).

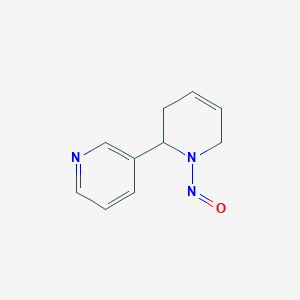

Molecular Structure Analysis

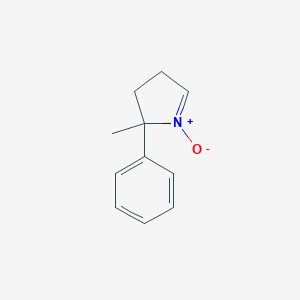

N-Nitrosoanatabine has a chiral center at the 2'-position, indicating the presence of enantiomers. Carmella et al. (2000) investigated the enantiomeric composition of NAT in tobacco products, finding a predominant presence of the (S)-enantiomer in various tobacco types. This enantiomeric distribution suggests a precursor-product relationship between anatabine and its nitrosated form, NAT (Carmella et al., 2000).

Applications De Recherche Scientifique

Lowering Tobacco-Specific Nitrosamines in Tobacco : NAT is used in research to reduce tobacco-specific nitrosamines (TSNAs) in air-cured burley tobacco (Cui et al., 1994).

Pharmacokinetic Studies : It is involved in pharmacokinetic studies to determine the biological half-lives of tobacco-specific N-nitrosamines in rats (Adams, LaVoie, & Hoffmann, 1985).

Determining TSNA Metabolites in Plasma : NAT is utilized in a method for determining tobacco-specific N-nitrosamines and their metabolites in rabbit plasma (Wang et al., 2013).

Assays in Laboratory Animals : For in-depth assays in laboratory animals, NAT is used to delineate its tissue distribution and metabolism, aiding in structure-activity comparisons and risk assessment (Desai et al., 2002).

Enantiomer Separation : It separates the enantiomers of N'-Nitrosonornicotine, a carcinogen found in tobacco and tobacco smoke (Cai et al., 2016).

Inhibiting Metabolism of NNK : NAT inhibits the metabolism of NNK but not of NNN, suggesting a common enzyme for NNN and nicotine metabolism (Murphy & Heiblum, 1990).

Indicator for Indoor Pollution : It is potentially used as a tobacco-specific indicator for indoor pollution, being a newly identified carcinogenic N-nitrosamine in tobacco products (Hoffmann et al., 1979).

Inhibiting N'-Nitrosonornicotine Metabolism : NAT, along with N'-Nitrosoanabasine, inhibits the metabolism of N'-Nitrosonornicotine, affecting its carcinogenicity (Liu et al., 2016).

Quantification in Tobacco and Smoke : NAT is quantified in cigarette tobacco and mainstream smoke, indicating its prevalence in tobacco products (Tricker, Ditrich, & Preussmann, 1991).

Biomarker of TSNA Exposure : It serves as a biomarker of TSNA exposure in tobacco and tobacco smoke (Xia et al., 2020).

Carcinogenicity in Tobacco Smoke : Its carcinogenic properties are identified in tobacco smoke (Harris, 2001).

Assessing Tobacco Use-Related Exposure : A method is developed for assessing exposure to NAT in human urine, relevant for tobacco use studies (Kavvadias et al., 2009).

Structural Insights in Tobacco Products : Research provides insights into the structures and precursors of tobacco-specific nitrosamines, including NAT (Carmella, McIntee, Chen, & Hecht, 2000).

Carcinogenicity Studies : NAT's carcinogenicity is investigated in dose-response studies in rats (Hoffmann, Rivenson, Amin, & Hecht, 2004).

Chemical Studies in Tobacco Smoke : It is analyzed as part of the chemical studies on tobacco smoke and its specific nitrosamines (Hoffmann, Adams, Piadé, & Hecht, 1980).

Carcinogen in Snuff : NAT is mentioned as a carcinogen in snuff and snuff dippers' saliva (Hoffmann & Adams, 1981).

Decreasing TSNA in Tobacco : It is part of studies aiming to decrease TSNA content, including NAT, in the air-curing process of burley tobacco (Wei et al., 2014).

Origin in Tobacco Smoke : Investigations focus on the origin of NAT and other TSNAs in mainstream cigarette smoke (Fischer et al., 1990).

Exposure in Indoor Air : Studies show non-smokers' exposure to NAT in indoor air polluted with tobacco smoke (Brunnemann, Cox, & Hoffmann, 1992).

Safety And Hazards

Propriétés

IUPAC Name |

3-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOFAFWTOKDIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN(C1C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868005 | |

| Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosoanatabine | |

CAS RN |

887407-16-1 | |

| Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 887407-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

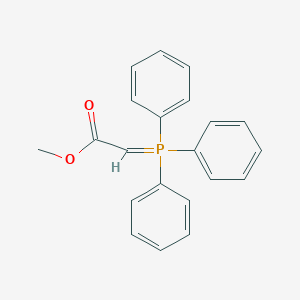

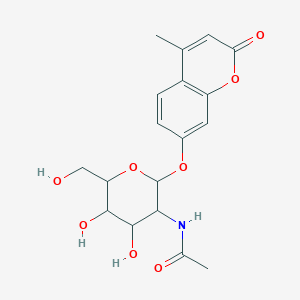

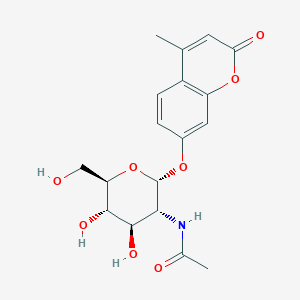

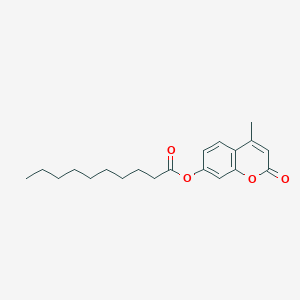

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

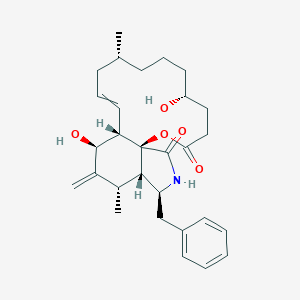

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)